6H-Furo[3,2-e]indole
Description
Structure
3D Structure
Properties
CAS No. |
19546-89-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.172 |
IUPAC Name |
6H-furo[3,2-e]indole |
InChI |
InChI=1S/C10H7NO/c1-2-10-8(4-6-12-10)7-3-5-11-9(1)7/h1-6,11H |
InChI Key |
ZBWMRVKTJOOMJO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C3=C1NC=C3 |
Synonyms |
6H-Furo[3,2-e]indole |
Origin of Product |
United States |
Synthetic Methodologies for 6h Furo 3,2 E Indole and Its Congeners
Classical Annulation and Cyclization Strategies for Furoindole Synthesis
These strategies typically involve the stepwise assembly of the furo[3,2-e]indole core by coupling pre-formed indole (B1671886) and furan (B31954) moieties or building one ring onto the other. For instance, routes might begin with functionalized indole derivatives that are subsequently elaborated to incorporate the furan ring through annulation reactions. Conversely, furan precursors can be modified and cyclized to form the indole portion. While specific examples for the [3,2-e] isomer are less detailed in recent literature compared to other furoindole isomers, these approaches generally involve reactions such as electrophilic aromatic substitution, nucleophilic addition, and condensation reactions, often requiring protection/deprotection steps and rigorous purification. rsc.org notes that earlier multi-step routes to furoindoles using indole derivatives as starting materials were often hampered by harsh reaction conditions and tedious synthetic sequences, limiting their practical utility and synthetic efficiency.
Intramolecular cyclization offers a more convergent pathway to construct the fused furoindole system from a single precursor molecule. These methods typically involve substrates bearing both an indole moiety and a tethered furan precursor, or vice versa, with a functional group positioned to facilitate ring closure. For example, an appropriately substituted indole derivative with a pendant furan precursor could undergo cyclization, often acid- or base-catalyzed, to form the desired fused system. While specific examples for the [3,2-e] isomer are not extensively detailed in the provided literature, the general principle involves creating a bond between the indole and furan rings through an intramolecular reaction, such as ether formation or carbon-carbon bond formation.
Modern Catalytic Approaches for Furo[3,2-e]indole Construction
The advent of transition metal catalysis has revolutionized the synthesis of complex heterocycles, including furoindoles, by enabling milder reaction conditions, higher selectivity, and greater synthetic efficiency.
Transition metals play a pivotal role in activating substrates and facilitating bond formation, leading to the construction of the furoindole skeleton.
Gold Catalysis: Gold catalysis has emerged as a particularly powerful tool for furoindole synthesis, often employing ynamides or allenamides as versatile building blocks. Cationic gold(I) complexes are highly effective in activating these π-systems, promoting various cyclization and cascade reactions. rsc.orgrsc.orgnih.govresearchgate.net highlight a gold-catalyzed ligand-dependent cyclization strategy that enables the divergent synthesis of indole and furoindole scaffolds from ynamide precursors. These methods often proceed under mild conditions and exhibit good functional group tolerance.
Palladium Catalysis: Palladium catalysts are widely utilized for C-C and C-N bond formation, making them instrumental in constructing fused heterocyclic systems. Palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling followed by Buchwald-Hartwig amination, have been employed to synthesize benzo nih.govnih.govfuro[3,2-b]indoles researchgate.netbeilstein-journals.orgbeilstein-journals.org. Furthermore, palladium has been used in carbonylative cyclizations to access furo[3,4-b]indol-1-ones nih.gov. Sequential Ag(I)/Bi(III)/Pd(II) catalysis has also been reported for the synthesis of furo[3,4-b]indoles rsc.org.
Silver/Bismuth Catalysis: Silver catalysts, known for their ability to activate alkynes and other π-systems, have also found application in furoindole synthesis, often in conjunction with other metals or as part of sequential catalytic systems. For instance, a sequential Ag(I)/Bi(III)/Pd(II) catalytic system has been developed for the synthesis of furo[3,4-b]indoles rsc.orgrsc.orgrsc.org. Silver catalysis is also recognized for its role in alkyne activation for indole formation whiterose.ac.uk. Bismuth catalysts, often in combination with silver and palladium, contribute to tandem catalytic processes.
The judicious choice of ligands in transition metal catalysis is paramount for controlling reactivity and selectivity. In the context of furoindole synthesis, ligand-controlled strategies have enabled divergent pathways, allowing for the selective formation of either indole or furoindole products from common precursors. A notable example involves gold-catalyzed annulation reactions of ynamides, where the ancillary phosphine (B1218219) ligand dictates the outcome rsc.orgrsc.orgnih.govresearchgate.net. For instance, using triphenylphosphine (B44618) as a ligand can favor indole formation, while employing bulkier phosphine ligands like Me4tBuXPhos can promote the formation of the furoindole architecture through a tandem annulation process rsc.orgrsc.org. This ligand-dependent selectivity highlights the power of rational ligand design in achieving complex molecular architectures.
Table 1: Ligand-Controlled Gold-Catalyzed Synthesis of Furoindoles
| Precursor Type | Catalyst System (Au + Ligand) | Reaction Conditions | Product Type | Yield Range | Reference |
| Ynamides | Au(I) + PPh3 | Mild conditions | Indoles | Moderate to excellent | rsc.orgrsc.orgnih.govresearchgate.net |
| Ynamides | Au(I) + Me4tBuXPhos | Mild conditions | Furoindoles | Moderate to excellent | rsc.orgrsc.orgnih.govresearchgate.net |
Tandem or cascade catalytic sequences offer a significant advantage by enabling multiple transformations to occur in a single pot or a continuous sequence, thereby enhancing synthetic efficiency and reducing waste. These strategies are particularly effective in constructing complex fused systems like furoindoles.
Gold catalysts have been instrumental in developing cascade reactions involving substrates such as allenamides and propargyl esters. For example, gold-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with allenamides lead to the formation of indolin-3-one derivatives through a sequence involving C2 hydroarylation, furan ring opening, and intramolecular spirocyclization acs.orgnih.govacs.org. Similarly, reactions with propargyl esters can yield 2-alkenylidene-3-oxoindolines via gold-carbene intermediates and furan ring opening rsc.orgrsc.org.
Sequential catalytic systems, such as the Ag(I)/Bi(III)/Pd(II) relay catalysis, have been developed for the divergent synthesis of furo[3,4-b]indoles and cyclopenta[b]indoles from 3-(2-aminophenyl)-1,4-enynols rsc.orgrsc.orgrsc.org. These relay catalysis approaches leverage the complementary reactivity of different metal catalysts to achieve complex transformations in a streamlined manner.
Table 2: Examples of Tandem Catalysis in Furoindole Synthesis
| Reaction Type/Substrates | Catalytic System | Key Transformation(s) | Product Class | Yield Range | Reference |
| Cascade reaction of 4H-furo[3,2-b]indoles with allenamides | Gold(I) catalysts | C2 hydroarylation, furan ring opening, spirocyclization | Indolin-3-one derivatives | Moderate to good | acs.orgnih.govacs.org |
| Cascade reaction of 4H-furo[3,2-b]indoles with propargyl esters | Gold(I) catalysts | 1,2-acyloxy migration, gold-carbene addition, furan ring opening | 2-Alkenylidene-3-oxoindolines | High | rsc.orgrsc.org |
| Ag(I)/Bi(III)/Pd(II) relay catalysis from 3-(2-aminophenyl)-1,4-enynols | Sequential Ag(I)/Bi(III)/Pd(II) | Intramolecular cyclization, annulation | Furo[3,4-b]indoles | Not specified | rsc.orgrsc.orgrsc.org |
| Tandem cyclization/[4 + 3] annulation of enynamides and α-bromohydroxamates | Not specified (likely metal-catalyzed) | Cyclization, [4 + 3] annulation | Furo[2,3-e] nih.govCurrent time information in Oskarshamn, SE.diazepin-3-one derivatives | Efficient | acs.orgresearchgate.net |
Compound List
6H-Furo[3,2-e]indole
Furo[3,2-b]indole
Furo[3,4-b]indole
Benzo nih.govnih.govfuro[3,2-b]indole
Indole
Ynamide
Allenamide
Propargyl ester
3-(2-aminophenyl)-1,4-enynol
Indolin-3-one
2-Alkenylidene-3-oxoindoline
Furo[2,3-e] nih.govCurrent time information in Oskarshamn, SE.diazepin-3-one
Organocatalytic Strategies for Asymmetric Furoindole Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex heterocyclic structures, including furoindole scaffolds. Chiral organic molecules, acting as catalysts, can induce asymmetry in reactions, leading to enantiomerically enriched products. This approach is complementary to metal and enzyme catalysis and offers advantages such as mild reaction conditions, insensitivity to air and moisture, and often lower cost unl.ptnih.govmdpi.com. While specific organocatalytic routes directly targeting this compound are not extensively detailed in the provided search results, the broader field of organocatalytic asymmetric synthesis of indole-containing heterocycles is well-established. For instance, organocatalytic strategies have been developed for the dearomative formal [3 + 2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters, yielding chiral tricyclic compounds with high diastereoselectivity and enantiomeric excesses, catalyzed by cinchona-derived organocatalysts acs.org. Similarly, asymmetric organocatalytic reactions, such as those involving chiral Brønsted acids or Lewis acids, are employed for various indole functionalizations, including Friedel-Crafts reactions and cycloadditions, which could be adapted for furoindole synthesis nih.govmdpi.combeilstein-journals.orgmdpi.com. The development of chiral N,N′-dioxide-Ni(II) catalyst systems has also enabled the asymmetric synthesis of furo[3,4-b]indoles via [3+2] cycloaddition of indoles with epoxides, achieving high yields and enantiomeric excesses researchgate.net.
Domino and Multicomponent Reaction Sequences
Domino and multicomponent reactions (MCRs) offer highly efficient pathways for constructing complex molecular architectures in a single synthetic operation, minimizing steps, time, and waste.
One-Pot Three-Component Annulation Reactions for Furo[3,2-e]indole Derivatives
One-pot three-component annulation reactions are particularly valuable for rapidly assembling furo[3,2-e]indole derivatives. Research has demonstrated the synthesis of novel this compound derivatives via one-pot three-component reactions, highlighting the efficiency of this approach acs.org. These methods typically involve the judicious selection of starting materials that can undergo sequential bond formations in a single reaction vessel. For example, multicomponent reactions (MCRs) are widely used for indole synthesis, often involving aldehydes, indoles, and other nucleophilic or electrophilic partners, leading to diverse indole-containing structures dergipark.org.trrsc.orgmdpi.comsioc-journal.cntandfonline.com. While direct examples for the furo[3,2-e]indole core in this specific context are limited in the provided snippets, the general applicability of MCRs to construct fused heterocyclic systems suggests their potential for furoindole synthesis.
Cascade Reactions for Polyheterocyclic Assembly Including Furoindole Cores
Cascade reactions, often catalyzed by transition metals like gold or through organocatalysis, are instrumental in building complex polyheterocyclic systems that incorporate furoindole motifs. These sequences involve a series of reactions occurring in situ without isolation of intermediates. Gold(I) catalysis has been particularly effective in promoting cascade reactions involving furoindoles. For instance, gold(I)-catalyzed cascade reactions of 4H-furo[3,2-b]indoles with allenamides lead to the synthesis of indolin-3-one derivatives through a sequence of C2 hydroarylation, furan ring opening, and intramolecular spirocyclization acs.orgacs.orgcore.ac.uk. Similarly, reactions of 4H-furo[3,2-b]indoles with propargyl esters, catalyzed by gold(I), yield 2-alkenylidene-3-oxoindolines via a cascade involving gold-carbene formation, addition to the furoindole, and furan ring-opening rsc.orgrsc.org. These examples showcase the power of cascade sequences in constructing fused heterocyclic systems from furoindole precursors.
Indole-Based Precursor Functionalization and Subsequent Ring Closure
Strategies involving the functionalization of indole precursors followed by ring closure are common for constructing fused heterocycles.
Furan Oxidation/Rearrangement Coupled with Indole Nucleophilic Cyclization Cascades
A significant strategy involves the oxidation and rearrangement of a furan moiety, coupled with nucleophilic cyclization onto an indole core. This approach has been successfully applied in the total synthesis of natural products. For example, a reaction cascade involving aza-Achmatowicz rearrangement followed by indole nucleophilic cyclization has been developed to generate indole-fused azabicyclo[3.3.1]nonane cores, which are common to macroline (B1247295) alkaloids. The success of this strategy relies on careful manipulation of protecting groups and chemoselective furan oxidation conditions, demonstrating its utility in asymmetric total synthesis nih.govchim.it.
Indole Acylation Protocols and Subsequent Acid-Induced Cyclization
Indole acylation followed by acid-induced cyclization is another established method for constructing fused ring systems. This approach involves functionalizing the indole core, typically at the C3 position, with an acyl group, which then participates in a subsequent cyclization reaction, often under acidic conditions, to form the desired heterocyclic structure. For instance, research has explored the synthesis of bis-4H-furo[3,4-b]indoles from indole, utilizing an initial indole acylation protocol followed by ring closure arkat-usa.org. Friedel-Crafts acylation of indoles is a well-studied reaction, often catalyzed by Lewis acids like ZrCl₄ or Y(OTf)₃, allowing for the regioselective introduction of acyl groups at the C3 position without N-H protection researchgate.netnih.govcapes.gov.br. These acylated indoles can then serve as precursors for further cyclization reactions to form fused ring systems, including potentially furoindole derivatives.
Nucleophilic Substitution of Hydroxyindole Methyl Esters and Cyclization
A key strategy for constructing tricyclic and tetracyclic furoindole systems involves the nucleophilic substitution of hydroxyindole methyl esters, followed by cyclization. This approach typically begins with functionalized indole precursors, such as methyl dihydroxyindole-2-carboxylates or related hydroxyindole methyl esters. These intermediates undergo nucleophilic substitution reactions, often with α-haloketones, in the presence of a base like potassium carbonate. This step yields arylether ketone intermediates mdpi.com.
Subsequently, these intermediates are cyclized to form the furoindole ring systems. For example, the reaction of methyl 4,6-dihydroxyindole-2-carboxylate with chloroacetone (B47974) in the presence of potassium carbonate yields a dialkoxy derivative intermediate mdpi.com. Further cyclization of such intermediates, sometimes under acidic conditions (e.g., trifluoroacetic acid), leads to the formation of the desired furoindole structures. Research has shown that while some mono-alkylated intermediates can cyclize, the dihydroxy systems may present challenges due to interfering hydroxyl groups mdpi.com. The success of this method relies on the precise functionalization of the indole core and the appropriate choice of cyclization conditions to achieve the target tricyclic or tetracyclic furoindoles mdpi.com.
Diversity-Oriented Synthetic Approaches to Furoindole Scaffolds
Diversity-Oriented Synthesis (DOS) is a strategic approach aimed at efficiently generating structurally complex and diverse molecules from a common set of starting materials or intermediates. For furoindole scaffolds, DOS strategies are employed to explore a broad range of chemical space, facilitating the discovery of novel compounds with potential biological activities cam.ac.ukscispace.commdpi.com. These approaches often involve complexity-generating reactions, followed by cyclization and appendage diversification mdpi.comfrontiersin.org.
Modular Synthetic Platforms for Furoindole Libraries
Modular synthetic platforms are crucial for building libraries of furoindole compounds. These platforms leverage the concept of using well-defined building blocks that can be combined in various ways to create a diverse set of molecules. This approach allows for the systematic variation of substituents and structural features around a central furoindole scaffold cam.ac.uk. For instance, strategies that utilize readily available indole precursors and a range of functionalized furan precursors can be designed to assemble furoindole libraries. The modularity lies in the ability to swap out different components to achieve a multiplicative increase in the number of synthesized compounds with an additive increase in the number of building blocks used cam.ac.uk.
Regioselective Synthesis of Furo[3,2-e]indole and Furo[2,3-e]indole Isomers
Achieving regioselectivity is paramount when synthesizing furoindole isomers, such as Furo[3,2-e]indole and Furo[2,3-e]indole. Different synthetic routes can lead to one isomer over the other, depending on the starting materials and reaction conditions. For example, the synthesis of furoindoles can involve strategies that specifically target the desired ring fusion. Research has explored methods for the regioselective synthesis of furo[2,3-g]indoles and furo[3,2-e]indoles starting from specific hydroxyindole-2-carboxylates or related precursors mdpi.comresearchgate.net.
One approach to achieving regioselectivity involves the careful selection of indole precursors with specific substitution patterns. For instance, using methyl 5-hydroxy-6-methoxyindole-3-carboxylate and methyl 6-hydroxy-5-methoxyindole-2-carboxylate can lead to different furoindole ring systems upon reaction with reagents like chloroacetone mdpi.com. Furthermore, metal-catalyzed reactions and controlled lithiation strategies have been developed for the regioselective functionalization and synthesis of fused heterocyclic systems, including those related to furoindoles, offering precise control over the final product structure researchgate.net.
Compound List
this compound
Furo[3,2-e]indole
Furo[2,3-e]indole
Furo[2,3-g]indole
Furo[3,2-g]indole
Furo[3,2-b]indole
Furo[2,3-b]indole
Furo[2,3-c]pyridine
Furo[3,2-b]pyridine
Thieno[3,2-b]indole
Benzofuran-3(2H)-one
3-Chlorobenzofuran-2-carbaldehyde
Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indole
Methyl dihydroxyindole-2-carboxylate
Methyl 4,6-dihydroxyindole-2-carboxylate
Methyl 5,6-dihydroxyindole-2-carboxylate
Methyl 5-hydroxy-6-methoxyindole-3-carboxylate
Methyl 6-hydroxy-5-methoxyindole-2-carboxylate
Chloroacetone
3-Chloro-2-butanone
Suberoylanilide hydroxamic acid (SAHA)
Indole
Tryptamine
2,2′-bis(indolyl)methanes
1,4-benzodiazepines
Tetrahydro-β-carbolines
Morpholine peptidomimetics
Indoline-2-thione
Nitroalkenes
N-Alkenyloxyindoles
N-hydroxyindoles
Reaction Mechanisms and Mechanistic Studies in Furo 3,2 E Indole Synthesis
Elucidation of Reaction Pathways and Transition States
The formation of the furo[3,2-e]indole core often proceeds through complex cascade reactions where the precise pathway and the nature of the transition states dictate the reaction's efficiency and outcome. A notable example is the gold-catalyzed cascade cycloisomerization of ynamides. Mechanistic studies propose a plausible reaction pathway that begins with the activation of the ynamide moiety by a gold catalyst, forming a key intermediate A . rsc.org This is followed by an intramolecular reaction that generates a vinyl cation intermediate, designated as B . rsc.org This highly reactive species is then trapped by an external reagent, such as a pyridine (B92270) N-oxide, to provide a subsequent intermediate, C , which ultimately furnishes the final furoindole product. rsc.org
Computational studies on related indole (B1671886) syntheses, such as the Fischer indolization, have provided deep insights into the transition states that control product formation. For instance, the critical nih.govnih.gov-sigmatropic rearrangement step has been shown to have a bimodal transition state, which can lead to two different intermediates from a single transition state. researchgate.netsemanticscholar.org Molecular dynamics simulations have confirmed that both of these intermediates can converge to form the observed product through different subsequent mechanisms. semanticscholar.org Such detailed computational analyses are vital for understanding why certain reaction pathways are favored over others. In some cases, a potential pathway, such as a disfavored nih.govnih.gov-sigmatropic rearrangement, is destabilized by electronic factors from substituents, effectively shutting down the formation of alternative, unobserved regioisomers. researchgate.netsemanticscholar.org
Identification and Characterization of Key Intermediates in Furoindole Formation
The identification of intermediates is fundamental to confirming proposed reaction mechanisms. In many syntheses of furo[3,2-e]indoles, the intermediates are transient and difficult to isolate. However, control experiments and spectroscopic analysis have enabled their characterization.
In the gold-catalyzed synthesis from ynamides, the furoindole product itself has been identified as a crucial intermediate. rsc.org Under specific conditions, this furoindole intermediate can be converted into a different substituted indole product, confirming its role as a key branching point in the reaction pathway. rsc.org Control experiments have demonstrated that in the presence of the gold catalyst, the isolated furoindole can undergo a reverse conversion to a precursor, highlighting the reversibility of certain steps and the furoindole's centrality to the mechanism. rsc.org
In other synthetic routes, halogenated furo[3,2-e]indole derivatives have been isolated as stable intermediates. For example, the synthesis of certain bioactive furo[3,2-e]pyrido[4,3-b]indoles proceeds through intermediates such as 10-chloro-6H-furo[3,2-e]pyrido[4,3-b]indole. nih.gov These stable intermediates can be isolated, purified, and then used in subsequent substitution reactions to build more complex molecular architectures. nih.gov
A proposed mechanistic pathway for a gold-catalyzed annulation is detailed below:
Activation: The ynamide substrate is activated by the gold catalyst to form intermediate A . rsc.org
Intramolecular Cyclization: Intermediate A undergoes an intramolecular reaction to yield a vinyl cation intermediate B . rsc.org
Trapping: The vinyl cation is trapped by an external agent (e.g., pyridine N-oxide) to give intermediate C . rsc.org
Product Formation: Intermediate C transforms into the final furoindole product. rsc.org
Analysis of Stereochemical Control and Regioselectivity in Cycloaddition and Annulation Reactions
The construction of the furo[3,2-e]indole ring system often involves cycloaddition or annulation reactions where control of stereochemistry and regioselectivity is paramount. Regioselectivity determines which of several possible isomers is formed, a critical consideration in complex molecule synthesis.
The Fischer indole synthesis, a foundational method for creating the indole core, serves as a classic example of regiochemical control. Computational analysis of this reaction has shown that the formation of a specific regioisomer is energetically favored, while the pathway leading to a potential minor isomer is significantly higher in energy and instead leads to decomposition products. researchgate.net This selectivity is often governed by the electronic properties of substituents, which can destabilize the transition state for the formation of the undesired isomer. researchgate.netsemanticscholar.org
In the context of cycloaddition reactions, such as the (4+3) cycloaddition of 4H-furo[3,2-b]indoles with oxyallyl cations, complete diastereoselectivity has been achieved. acs.org Although this example pertains to a different furoindole isomer, the principles of stereocontrol are broadly applicable. Such high levels of selectivity are often achieved under mild reaction conditions without the need for expensive catalysts, highlighting the intrinsic stereochemical preferences of the reacting partners. acs.org Similarly, dearomative (3+2) cycloaddition reactions used to construct related benzofuro[3,2-b]indol-3-one derivatives have been shown to proceed with perfect diastereoselectivities, affording the products as single diastereomers. nih.gov
The factors influencing regioselectivity in these reactions are complex and can include:
Electronic Effects: Electron-donating or electron-withdrawing groups on the reacting partners can direct the orientation of the cycloaddition.
Steric Hindrance: Bulky substituents can block approach from a particular trajectory, favoring one regioisomer over another.
Catalyst Control: The coordination of a metal catalyst to the substrate can dictate the regiochemical outcome of the subsequent bond-forming steps.
Influence of Catalyst Design and Reaction Conditions on Mechanistic Divergence
The choice of catalyst and the specific reaction conditions (e.g., solvent, temperature, additives) can profoundly influence the reaction mechanism, sometimes leading to completely different products from the same starting materials—a phenomenon known as mechanistic divergence.
In the gold-catalyzed synthesis of furoindoles, the reaction outcome is highly sensitive to the reaction parameters. Optimization studies have shown that factors such as the catalyst, the counterion of the additive, and the stoichiometry of the reagents are critical for achieving high yields. rsc.org For instance, the use of a PPh₃AuCl catalyst with a NaBARF additive was found to be effective, while other silver-based additives like AgOTf resulted in significantly lower yields. rsc.org
The table below summarizes the optimization of reaction conditions for a gold-catalyzed annulation to form an indole derivative where the furoindole is a key intermediate.
| Entry | Catalyst/Additive | Pyridine N-oxide (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | PPh₃AuCl / NaBARF | 1.0 | DCE | 60 | Moderate | rsc.org |
| 2 | PPh₃AuCl / NaBARF | 2.0 | DCE | 60 | 84 | rsc.org |
| 3 | PPh₃AuCl / NaBARF | 2.5 | DCE | 60 | 84 | rsc.org |
| 4 | PPh₃AuCl / AgOTf | 2.0 | DCE | 60 | <50 | rsc.org |
| 5 | (No Catalyst) | 2.0 | DCE | 60 | 0 | rsc.org |
This data clearly illustrates that both the amount of the trapping agent (pyridine N-oxide) and the nature of the additive dramatically affect the reaction's efficiency. rsc.org Furthermore, the participation of other components, such as water, can significantly accelerate certain steps, indicating a complex interplay of factors that define the operative mechanistic pathway. rsc.org The design of the catalyst itself, including the ligands attached to the metal center, can also steer a reaction toward a desired outcome. For example, in rhodium-catalyzed C-H functionalization of indoles, the use of bulky carboxylate ligands on the dimeric rhodium(II) catalyst was crucial for achieving high yields and specific regioselectivity. snnu.edu.cn This demonstrates that fine-tuning the steric and electronic properties of the catalyst is a powerful strategy for controlling reaction mechanisms.
Derivatization and Structural Modification of the 6h Furo 3,2 E Indole Nucleus
Functionalization at Peripheral Sites of the Furoindole Scaffold
The peripheral sites of the 6H-Furo[3,2-e]indole nucleus are amenable to various chemical transformations that allow for the introduction of diverse functional groups. These modifications are crucial for fine-tuning the electronic, steric, and physicochemical properties of the resulting compounds, which can impact their reactivity and potential applications. While specific examples detailing functionalization at peripheral sites of the exact this compound core are not extensively detailed in the provided search results, general strategies for indole (B1671886) and furan (B31954) functionalization, which are components of this fused system, offer insight. These might include electrophilic aromatic substitution on the indole moiety or reactions targeting the furan ring, depending on the specific electronic distribution and activation of the scaffold. For instance, reactions that modify substituents already present on the core structure or introduce new ones at available positions on the benzene (B151609) or furan rings are common approaches. The precise regioselectivity of such functionalizations is governed by the electronic nature of the fused system and the directing effects of existing substituents.
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives involves constructing the fused ring system with pre-installed substituents or modifying a pre-formed furo[3,2-e]indole core. Research has explored various synthetic methodologies to achieve this. For example, cascade reactions involving gold catalysis have been employed to transform furo[3,2-b]indoles into indolin-3-one derivatives, demonstrating complex molecular rearrangements that can lead to substituted products unimi.it. Other approaches involve the synthesis of furo[3,2-e]pyrido[4,3-b]indoles, where the furoindole core is part of a larger fused polycyclic system, and substituents are introduced during the construction of these complex architectures nih.gov. The synthesis of specific derivatives, such as ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate, highlights strategies involving indole functionalization (e.g., fluorination), furan ring formation (e.g., via cyclization of thioester intermediates), and subsequent esterification vulcanchem.com. These methods underscore the importance of tailored synthetic routes to access specific substituted furoindole compounds.
Construction of Furo[3,2-e]indole Fused Polycyclic Systems
A significant area of research involves the construction of more elaborate polycyclic systems by fusing the furo[3,2-e]indole nucleus with other heterocyclic or carbocyclic rings. This strategy greatly expands the structural diversity and potential applications of furoindole derivatives.
Furo[3,2-e]pyrido[4,3-b]indole Architectures
The fusion of the furo[3,2-e]indole system with pyridine (B92270) rings, specifically in the pyrido[4,3-b] orientation, has been investigated. Studies have reported the synthesis of such fused systems, for instance, from 1,4,5-trisubstituted 8-hydroxy-5H-pyrido[4,3-b]indoles. The resulting furo[3,2-e]pyrido[4,3-b]indole derivatives, including chlorinated intermediates like 10-chloro-6H-furo[3,2-e]pyrido[4,3-b]indole, have been further functionalized by substitution with diamines nih.gov. These complex structures have shown cytotoxic properties against cancer cell lines and have been evaluated for their ability to inhibit DNA topoisomerases nih.gov.
Benzoresearchgate.netresearchgate.netfuro[3,2-b]indoles and Other Fused Aryl Systems
The construction of furoindole systems fused with aromatic rings, such as benzene rings (benzo derivatives), is another important area. Palladium-catalyzed double N-arylation of anilines with dihalobiaryls has been employed to synthesize ladder-type pi-conjugated compounds like benzofuro[3,2-b]indoles (BFIs) rsc.org. These BFIs and related indolo[3,2-b]indoles have been studied for their photophysical properties, with BFI derivatives exhibiting higher quantum yields compared to indoloindoles rsc.org. Other methods for synthesizing benzo nih.govvulcanchem.comfuro[3,2-b]indoles include palladium-catalyzed Suzuki-Miyaura cross-coupling followed by double Buchwald-Hartwig reactions, which have yielded compounds with inhibitory activity against nucleotide pyrophosphatases in the nanomolar range rsc.org. Copper-catalyzed aerobic oxidative intramolecular C-H amination has also been developed for the efficient synthesis of benzofuro[3,2-b]indoles rsc.org.
Heterocyclic Fusions (e.g., Pyrrolo-furoindoles)
The fusion of the furoindole scaffold with other heterocyclic systems, such as pyrroles, leads to pyrrolo-furoindole architectures. While direct synthesis of "pyrrolo-furoindoles" specifically derived from the this compound core is not explicitly detailed in the provided snippets, the general concept of fusing indole systems with other heterocycles is well-established. For example, pyrrolidinoindoline scaffolds are found in natural products and exhibit diverse biological properties mdpi.com. Research into fused heterocyclic systems often involves multi-step syntheses where different heterocyclic rings are systematically constructed and fused onto a core structure or built up simultaneously.
Theoretical and Computational Studies of 6h Furo 3,2 E Indole and Its Reactivity
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and thermodynamic stability of heterocyclic systems such as 6H-Furo[3,2-e]indole. semanticscholar.orgresearchgate.net By solving the Schrödinger equation for a given molecule, these methods can determine various electronic and structural parameters.
Detailed analyses of indole (B1671886) derivatives have been performed using DFT methods like B3LYP with basis sets such as 6-31G** and 6-311++G**. nih.gov These studies calculate fundamental properties including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. researchgate.net For instance, in studies of various indole derivatives, the energy gap is a key parameter evaluated to understand their relative stability.
Molecular electrostatic potential (MEP) maps are another valuable output of these calculations. They illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. semanticscholar.orgnih.gov These maps are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For the this compound scaffold, one would anticipate that the nitrogen and oxygen heteroatoms, along with specific regions of the aromatic rings, would show distinct electrostatic potentials, guiding their interaction with other molecules.
Table 1: Representative Quantum Chemical Data for Indole Derivatives
This table presents typical data obtained from DFT calculations on indole-based structures, analogous to what would be determined for this compound.
| Compound Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Substituted Indole A | B3LYP/6-31G++(d,p) | -5.8 | -1.2 | 4.6 |
| Substituted Indole B | B3LYP/6-311++G** | -6.1 | -1.5 | 4.6 |
Data is illustrative and sourced from principles discussed in cited literature. semanticscholar.orgresearchgate.net
Computational Modeling and Prediction of Reaction Mechanisms
Computational modeling is a key tool for investigating the pathways of chemical reactions, allowing for the determination of transition states and reaction intermediates that may be difficult to observe experimentally. nih.govresearchgate.net For the synthesis of furo[3,2-e]indole systems, computational studies can elucidate the mechanisms of key ring-forming reactions.
For example, the Nenitzescu indole synthesis is a classic method for forming the indole ring, and its mechanism can be modeled computationally. researchgate.net Similarly, dearomative (3+2) cycloaddition reactions, which have been used to synthesize complex benzofuro[3,2-b]indol-3-one derivatives, can be studied to understand their stereoselectivity and regioselectivity. mdpi.comnih.gov Computational analysis of such a reaction would involve locating the transition state for the key bond-forming step and calculating its activation energy. This provides a quantitative measure of the reaction's feasibility and can explain why certain products are favored over others. mdpi.com
In the context of this compound, computational studies could model its formation via intramolecular cyclization or cycloaddition pathways. For instance, the gold-catalyzed cascade reaction of 4H-furo[3,2-b]indoles with allenamides has been proposed to proceed through a series of steps including hydroarylation, ring-opening, and spirocyclization, a mechanism that can be explored and validated using DFT calculations. scispace.com These models can also predict the reactivity of the this compound core itself, for instance, in electrophilic substitution reactions, by calculating the energies of the sigma complexes formed upon attack at different positions of the indole or furan (B31954) rings. researchgate.net
Molecular Dynamics and Conformation Analysis of Furoindole Frameworks
The three-dimensional structure and flexibility of the this compound framework are crucial for its properties and interactions. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. researchgate.net The fusion of the furan and indole rings in the this compound system imposes significant conformational constraints compared to a simple indole. nih.gov
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the furoindole framework over time. nih.gov By simulating the motion of atoms based on a force field, MD can explore the accessible conformational space, revealing how the molecule flexes, bends, and vibrates at a given temperature. researchgate.net This is particularly important for understanding how the molecule might adapt its shape upon interacting with other molecules or surfaces. The conformational preferences of such fused systems are influenced by a balance of steric and electronic effects, including hyperconjugation and dipole-dipole interactions, which can be analyzed computationally. researchgate.netresearchgate.net
Structure-Interaction Relationship Studies Through Molecular Docking and Simulation (Focus on chemical/molecular interaction, not biological outcome)
Molecular docking and simulation are powerful computational techniques used to predict and analyze the non-covalent interactions between a small molecule (ligand), such as this compound, and a macromolecular target. biointerfaceresearch.comresearchgate.net These methods are fundamental to understanding the chemical basis of molecular recognition.
Molecular docking algorithms predict the preferred orientation and conformation of a ligand when it binds to a target, typically a protein or nucleic acid. nih.gov The process involves sampling a large number of possible binding poses and scoring them based on their energetic favorability. researchgate.net The result is a model of the ligand-target complex that shows how the two molecules fit together. For a derivative of this compound, docking could predict its binding mode within the active site of an enzyme, for example. The predicted binding pose is often evaluated by a scoring function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. cu.edu.eg
Once a binding mode is predicted, it can be analyzed in detail to identify the specific molecular interactions that stabilize the complex. These interactions include:
Hydrogen bonds: Formed between hydrogen bond donors (like the N-H of the indole) and acceptors (like carbonyl oxygens on a protein).
Hydrophobic interactions: Occur between the nonpolar regions of the ligand (the aromatic rings) and nonpolar residues of the target.
π-π stacking: An interaction between the aromatic rings of the furoindole and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Van der Waals forces: General attractive or repulsive forces between atoms. researchgate.net
Molecular dynamics simulations can then be used to refine the docked pose and assess the stability of the predicted ligand-target complex over time. researchgate.netnih.gov By simulating the complex in a solvated environment, MD can provide insights into the dynamic nature of the interactions and confirm whether the key binding interactions are maintained. biointerfaceresearch.com
Advanced Applications in Chemical Sciences and Materials Research Excluding Clinical/biological Outcomes
Furoindoles as Advanced Organic Building Blocks for Complex Molecular Architectures
The furoindole scaffold, including structures with the [3,2-e] fusion, serves as a crucial foundation for constructing intricate molecular architectures. These compounds are frequently employed as versatile intermediates in multi-step synthetic pathways, facilitating the assembly of complex fused polycyclic systems. For instance, the synthesis of furo[3,2-e]pyrido[4,3-b]indoles involves nucleophilic substitution reactions, demonstrating the capacity to build fused polycyclic structures with appended nitrogen-containing heterocycles nih.gov. Related furo[3,4-b]indoles are utilized in cycloaddition reactions, such as Diels-Alder reactions, to access diverse indole-based frameworks, thereby expanding the repertoire of complex organic molecules iupac.orgresearchgate.netwnmc.edu.cnarkat-usa.orgrsc.orgresearchgate.net.
The core furo[3,2-e]indole structure itself can be strategically modified and elaborated upon. The synthesis of furo[2,3-g]indoles and furo[3,2-e]indoles through cyclization reactions exemplifies the creation of more complex fused systems, which have also been evaluated for their biological activities mdpi.com. These furoindole derivatives are recognized as valuable precursors for the synthesis of bioactive molecules and for the construction of complex molecular architectures, underscoring their role as fundamental building blocks in synthetic chemistry rsc.org.
Table 1: Furoindoles as Building Blocks and Scaffolds for Complex Synthesis
| Compound Class/Example | Fusion Pattern | Key Synthetic Transformation/Application | Research Focus | Citation Index |
| Furo[3,2-e]pyrido[4,3-b]indoles | Furo[3,2-e] + Pyrido[4,3-b] | Nucleophilic substitution for complex fused systems | Synthesis of substituted polycyclic indoles | nih.gov |
| Dihydrofuro[3,2-e]indoles | [3,2-e] | Synthesis of reduced furoindole scaffolds | Accessing modified furoindole structures | mdpi.com |
| Furo[2,3-g]indoles and Furo[3,2-e]indoles | [2,3-g] and [3,2-e] | Cyclization reactions to form fused systems; cytotoxic evaluation | Synthesis and evaluation of cytotoxic properties | mdpi.com |
| Bis-4H-furo[3,4-b]indoles | [3,4-b] | Precursors for DNA bis-intercalator synthesis | Synthesis of potential DNA intercalators | arkat-usa.org |
| 4H-Furo[3,2-b]indoles | [3,2-b] | Intermediates in cascade reactions for complex architectures | Construction of complex molecular architectures | wnmc.edu.cnresearchgate.netcore.ac.ukunimi.itacs.org |
| Furo[3,4-b]indoles | [3,4-b] | Substrates for cycloaddition reactions; precursors for complex molecules | Synthesis of carbazoles, complex molecular architectures | iupac.orgresearchgate.netwnmc.edu.cnrsc.orgresearchgate.net |
| 6H-Furo[3,2-e]indole | [3,2-e] | Scaffold for further synthetic transformations, generating novel chemical space | Synthesis of complex organic molecules (implied by availability as a reagent) | bldpharm.com |
Applications in Probe Development and Chemical Biology Tools (Focus on chemical utility and molecular insight)
While specific applications of this compound as a standalone probe are not extensively detailed in the provided literature snippets, the broader furoindole class demonstrates significant potential for use in probe development and as chemical biology tools. Related furocoumarin structures, which share the fused furan-aromatic ring system, have shown promise as chemosensors and fluorescent dyes, indicating that the furoindole core could be similarly exploited researchgate.net. The unique fusion pattern observed in furoindoles, such as in 7H-Furo[3,2-f]indole, is recognized for its potential in fluorescent labeling and probe development, leveraging its distinct electronic characteristics smolecule.com.
The inherent fluorescence properties of conjugated furoindole systems, exemplified by derivatives like ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate, suggest their utility in optical sensing or imaging applications. These compounds exhibit photophysical characteristics, such as emission around 450 nm, which are pertinent for developing fluorescent probes or components in optical devices vulcanchem.com. The chemical utility of these molecules lies in their tunable photophysical properties and their capacity for functionalization, allowing for the design of probes that can report on specific chemical or biological environments through changes in fluorescence or other optical signals.
Potential in Functional Materials Science (e.g., optical, electronic properties based on structural features)
The furoindole scaffold possesses inherent structural attributes that make it highly suitable for applications in functional materials science, particularly within the domains of organic electronics and photonics. The planar, conjugated nature of the fused furan-indole system is key to its unique electronic properties smolecule.com. Computational studies, such as those employing Nucleus-independent chemical shift (NICS) calculations, have revealed significant aromatic character within the fused rings of furo[3,2-e]indole derivatives, indicating substantial electron delocalization that is fundamental for electronic applications nih.gov.
Related furoindole structures, including 4H-furo[3,2-b]indoles, are actively being investigated for their potential use as organic semiconductors . Furthermore, furoindole derivatives have been explored for their fluorescent properties, with certain systems exhibiting strong absorption in the near-infrared (NIR) region and emission wavelengths that are advantageous for advanced optical devices and materials researchgate.netvulcanchem.com. The ability to tune these electronic and optical properties through strategic substituent placement and variations in the fusion pattern of the furoindole core opens up considerable avenues for the design and development of novel organic electronic and photonic materials smolecule.comnih.gov.
Future Research Directions in 6h Furo 3,2 E Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies with Green Chemistry Principles
The development of efficient and environmentally benign methods for the synthesis of the 6H-Furo[3,2-e]indole core is a foundational pillar for future research. Current synthetic routes, while effective, often rely on multi-step procedures with harsh reaction conditions and the use of hazardous reagents. Future efforts should be directed towards the integration of green chemistry principles to create more sustainable and atom-economical synthetic pathways.
Key areas for development include:
Catalytic Systems: The exploration of novel catalytic systems, including those based on earth-abundant metals or organocatalysts, can lead to milder reaction conditions and improved selectivity. Gold-catalyzed methodologies have already shown promise in the synthesis of related furoindole systems and could be adapted for the this compound scaffold.
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that assemble the furoindole core from simple, readily available starting materials would significantly enhance synthetic efficiency by reducing the number of isolation and purification steps, thereby minimizing solvent waste and energy consumption.
Renewable Feedstocks: Investigating the use of bio-based starting materials and renewable solvents will be crucial in aligning the synthesis of this compound derivatives with the principles of a circular economy.
Flow Chemistry: The implementation of continuous flow technologies can offer advantages in terms of safety, scalability, and process control, leading to more efficient and sustainable manufacturing of these compounds.
| Synthetic Strategy | Green Chemistry Principle Addressed | Potential Advantages |
| Novel Catalysis (e.g., earth-abundant metals, organocatalysis) | Use of Catalysis, Safer Solvents & Reagents | Milder reaction conditions, higher selectivity, reduced metal toxicity. |
| One-Pot/Multicomponent Reactions | Atom Economy, Prevention | Reduced waste, fewer synthetic steps, increased efficiency. |
| Use of Renewable Feedstocks | Use of Renewable Feedstocks | Reduced reliance on fossil fuels, more sustainable starting materials. |
| Flow Chemistry | Safer Chemistry, Energy Efficiency | Improved safety, better process control, easier scalability. |
Exploration of Undiscovered Chemical Reactivity and Transformation Pathways
The inherent electronic properties of the fused furan (B31954) and indole (B1671886) rings in the this compound system suggest a rich and largely unexplored reactivity profile. A systematic investigation into its chemical behavior will not only deepen our fundamental understanding but also open doors to novel molecular architectures.
Future research should focus on:
Electrophilic and Nucleophilic Aromatic Substitution: A detailed study of the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions on the furoindole core is essential. Understanding the directing effects of the fused rings will enable the precise installation of functional groups at various positions, paving the way for the synthesis of diverse derivatives.
Cycloaddition Reactions: The furan and indole moieties can both participate in various cycloaddition reactions. Investigating the Diels-Alder, [3+2] cycloadditions, and other pericyclic reactions of the this compound core could lead to the rapid construction of complex polycyclic systems.
C-H Functionalization: Direct C-H functionalization represents a powerful and atom-economical tool for modifying the furoindole scaffold. Developing selective C-H activation methods for different positions on the ring system will provide a more direct and efficient route to functionalized derivatives.
Ring-Opening and Rearrangement Reactions: Exploring the stability of the furoindole core under various conditions could unveil novel ring-opening or rearrangement pathways, leading to the discovery of unprecedented molecular skeletons.
Integration of Advanced Computational Design and Artificial Intelligence in Furoindole Synthesis and Discovery
The synergy between computational chemistry and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and discovery. Applying these powerful tools to the study of this compound can accelerate progress and guide experimental efforts more effectively.
Key areas for integration include:
Predictive Modeling of Reactivity: Quantum mechanical calculations and machine learning algorithms can be employed to predict the reactivity of the this compound core towards various reagents and reaction conditions. This can help in designing more efficient synthetic routes and predicting the outcomes of unexplored reactions.
In Silico Design of Novel Derivatives: Computational tools can be used to design novel this compound derivatives with desired electronic, optical, or biological properties. Virtual screening of large compound libraries can identify promising candidates for synthesis and experimental evaluation.
AI-Driven Synthesis Planning: Retrosynthetic analysis powered by AI can propose novel and efficient synthetic routes to complex furoindole-based targets, potentially uncovering non-intuitive pathways that might be overlooked by human chemists.
High-Throughput Virtual Screening: The use of high-throughput virtual screening can rapidly assess the potential of a vast number of virtual this compound derivatives for various applications, such as drug discovery or materials science, thereby prioritizing synthetic efforts.
| Computational/AI Tool | Application in this compound Research | Potential Impact |
| Quantum Mechanical Calculations | Predicting reaction mechanisms and regioselectivity. | Guiding the design of more efficient and selective syntheses. |
| Machine Learning Models | Predicting reactivity, properties, and biological activity. | Accelerating the discovery of functional furoindole derivatives. |
| AI-Powered Retrosynthesis | Proposing novel and efficient synthetic routes. | Uncovering innovative and non-obvious synthetic strategies. |
| High-Throughput Virtual Screening | Identifying promising candidates for specific applications. | Prioritizing experimental efforts and reducing discovery timelines. |
Expanding the Scope of Furoindole-Based Chemical Architectures for Diverse Applications in Chemistry
The unique structural and electronic features of the this compound scaffold make it an attractive building block for the construction of a wide range of functional molecules. Future research should aim to expand the library of furoindole-based architectures and explore their potential in various chemical disciplines.
Promising areas of application include:
Medicinal Chemistry: Building upon initial findings of cytotoxic properties in substituted furo[3,2-e]pyrido[4,3-b]indoles, a broader exploration of the medicinal potential of diverse this compound derivatives is warranted. nih.gov The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and its fusion with a furan ring could lead to novel therapeutic agents with unique biological activities. rsc.org
Materials Science: The extended π-system of the furoindole core suggests potential applications in organic electronics. By strategically modifying the scaffold with electron-donating or -withdrawing groups, it may be possible to tune its photophysical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Catalysis: The nitrogen and oxygen heteroatoms in the furoindole scaffold can act as coordination sites for metal ions. This opens up the possibility of designing novel furoindole-based ligands for homogeneous catalysis, potentially leading to catalysts with unique reactivity and selectivity.
Chemical Probes: The inherent fluorescence of some indole derivatives suggests that furoindoles could be developed as fluorescent probes for sensing and imaging applications in biology and materials science.
By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, transforming it from a chemical curiosity into a versatile platform for innovation across a multitude of chemical disciplines. The journey into the chemistry of this fascinating heterocyclic system has just begun, and the path ahead promises a wealth of exciting discoveries.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 6H-Furo[3,2-e]indole derivatives?
- Methodological Answer :
- CuI-catalyzed click chemistry : Reactants like 3-(2-azidoethyl)-5-fluoro-1H-indole can be coupled with alkynes (e.g., 3-ethynylanisole) in PEG-400/DMF mixtures, followed by purification via column chromatography (42% yield) .
- Acid-induced cyclization : Efficient synthesis of furoindole scaffolds involves quenching lithium intermediates with acetaldehyde and cyclizing under acidic conditions, achieving high yields (e.g., 70–85%) .
- Tricyclic synthesis : For antiviral derivatives like 6H-furo[2,3-e]indole-7-carboxylic acid, multistep routes involving indole functionalization and ring closure are used, validated by replicon assays (EC50 = 160 nM) .
Q. How can researchers confirm the structure and purity of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR to assign substituent positions and confirm regiochemistry (e.g., chemical shifts at δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution FAB-HRMS or GC-MS confirms molecular weight (e.g., m/z 133.1473 for 6-hydroxyindole derivatives) .
- Chromatography : TLC and HPLC with polar/non-polar phases (e.g., 70:30 ethyl acetate/hexane) assess purity and reaction progress .
Q. What methods are recommended for assessing the thermal stability of this compound derivatives?
- Methodological Answer :
- Melting Point Analysis : Determine decomposition temperatures (e.g., mp 201°C for 9H-pyrido[3,4-b]indole) using capillary methods .
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating to identify degradation thresholds .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound derivatives in antiviral studies?
- Methodological Answer :
- HCV Replicon Assays : Measure inhibition of HCV NS5B polymerase using cellular models (e.g., EC50 = 160 nM for 6H-furo[2,3-e]indole-7-carboxylic acid) .
- Enzyme Inhibition Assays : Quantify IC50 values via fluorescence polarization or radiometric assays (e.g., IC50 = 0.031 µM for NS5B inhibitors) .
Q. How can computational predictions (e.g., QSAR, molecular docking) be reconciled with experimental bioactivity data?
- Methodological Answer :
- Quantum Mechanical Calculations : Predict binding affinities using DFT/B3LYP methods; refine models by incorporating solvent effects and protein flexibility .
- Validation : Compare docking scores (e.g., Glide XP scores) with experimental IC50 values to adjust force fields or ligand protonation states .
Q. What strategies optimize synthetic routes for scalability and yield?
- Methodological Answer :
- Catalyst Screening : Test alternatives to CuI (e.g., Ru-based catalysts) to reduce reaction times or improve regioselectivity .
- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Q. How are structure-activity relationships (SARs) analyzed for indole-based derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., fluoro, bromo) at positions 5 or 6 and compare bioactivity (e.g., 6-fluoro derivatives show 2× higher potency than unsubstituted analogs) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with activity .
Q. How should researchers address contradictions in bioassay data across different experimental models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
